rac-Belaperidone
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Overview
Description
rac-Belaperidone: is a compound that has garnered interest in various scientific fields due to its potential applications and unique properties. It is known for its role as a precursor in the synthesis of other complex molecules and its involvement in various chemical reactions.
Preparation Methods
The preparation of rac-Belaperidone involves specific synthetic routes and reaction conditions. One notable method includes the use of flavin-mediated visible-light [2+2] photocycloaddition of N- and S-containing dienes and cis-trans isomerization of cinnamyl derivatives . This method highlights the compound’s versatility in synthetic chemistry.
Chemical Reactions Analysis
rac-Belaperidone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include various catalysts and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-Belaperidone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of complex molecules and in various chemical reactions.
Biology: The compound’s properties make it useful in biological studies, particularly in understanding molecular interactions and pathways.
Medicine: this compound’s potential therapeutic effects are being explored, particularly in the treatment of certain medical conditions.
Mechanism of Action
The mechanism of action of rac-Belaperidone involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of the 5-HT2A receptor, possessing antidopaminergic and antiserotonergic effects . This interaction with the 5-HT2A receptor is crucial in mediating its therapeutic effects.
Comparison with Similar Compounds
rac-Belaperidone can be compared with other similar compounds, such as:
Paliperidone: An atypical antipsychotic used in the treatment of schizophrenia and other schizoaffective disorders.
Risperidone: Another antipsychotic that shares a similar mechanism of action with paliperidone.
Properties
Molecular Formula |
C22H22FN3O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[2-[(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H22FN3O2/c23-16-7-5-14(6-8-16)18-11-15-12-25(13-19(15)18)9-10-26-21(27)17-3-1-2-4-20(17)24-22(26)28/h1-8,15,18-19H,9-13H2,(H,24,28)/t15-,18-,19+/m0/s1 |
InChI Key |
XLJWJFKYRFPJSD-ZYSHUDEJSA-N |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]2[C@@H]1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O |
Canonical SMILES |
C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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